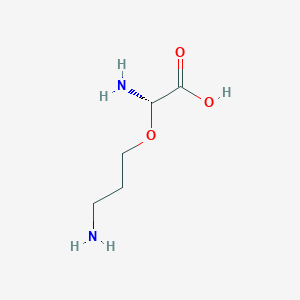
L-Serine,O-(2-aminoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serine,O-(2-aminoethyl)-: is an L-α-amino acid derivative where the hydroxy group at position 3 of L-serine is converted to the corresponding 2-aminoethyl ether. This compound is known for its role as an antimetabolic antibiotic obtained from the bacterium Streptomyces reseoviridofuscus . It has various biological roles, including acting as an antimicrobial agent, antineoplastic agent, and metabolite .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine,O-(2-aminoethyl)- typically involves the conversion of L-serine to its 2-aminoethyl ether derivative. This can be achieved through a series of chemical reactions, including the protection of the amino group, etherification of the hydroxy group, and subsequent deprotection .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions: L-Serine,O-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
Chemistry: L-Serine,O-(2-aminoethyl)- is used in chemical research to study amino acid derivatives and their properties .
Biology: In biological research, it is used to investigate metabolic pathways and the role of amino acid derivatives in cellular processes .
Medicine: The compound has potential therapeutic applications, including its use as an antineoplastic agent and antimicrobial agent .
作用机制
L-Serine,O-(2-aminoethyl)- exerts its effects through various mechanisms:
Neuroprotection: It activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects.
Protein Clearance: It induces the activity of autophagic-lysosomal enzymes, contributing to the clearance of misfolded proteins.
Microglial Polarization: It regulates microglial polarization, promoting the repair of white matter damage and reducing inflammation.
相似化合物的比较
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A derivative of L-serine with roles in neurotransmission and neuroprotection.
L-4-oxalysine: Another derivative of L-serine with similar biological roles.
Uniqueness: L-Serine,O-(2-aminoethyl)- is unique due to its specific structure, which allows it to act as an antimetabolic antibiotic and participate in various biochemical pathways .
属性
分子式 |
C5H12N2O3 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3-10-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI 键 |
LULLRDASRDVYPV-BYPYZUCNSA-N |
手性 SMILES |
C(CN)CO[C@@H](C(=O)O)N |
规范 SMILES |
C(CN)COC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


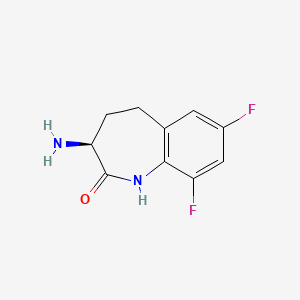
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
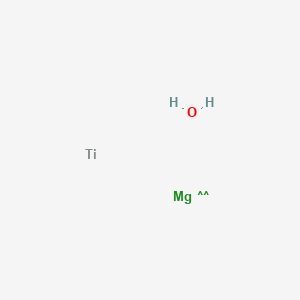
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
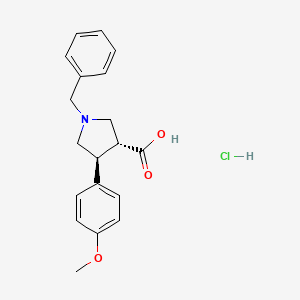
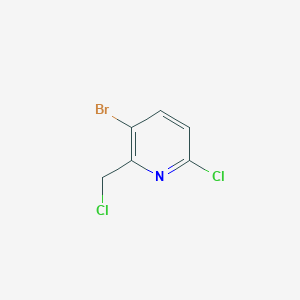
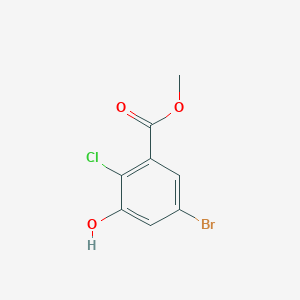
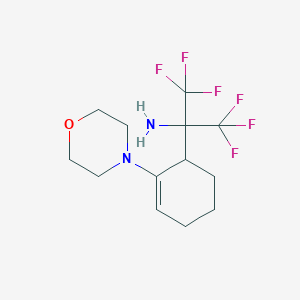
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)

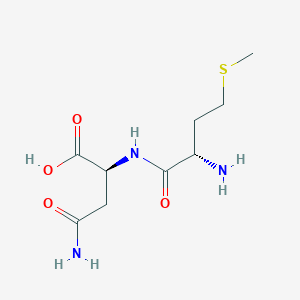
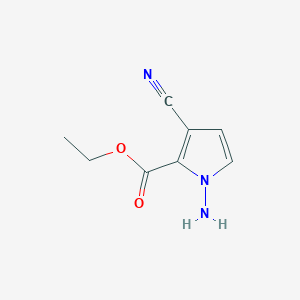
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
